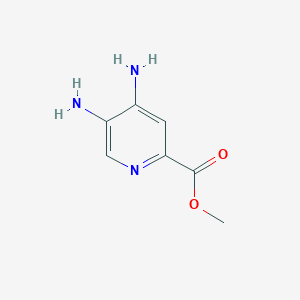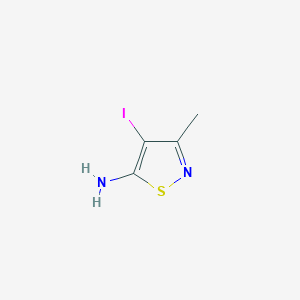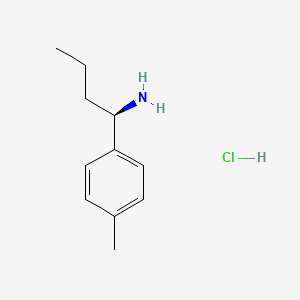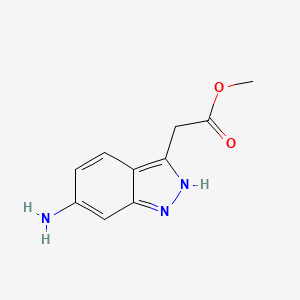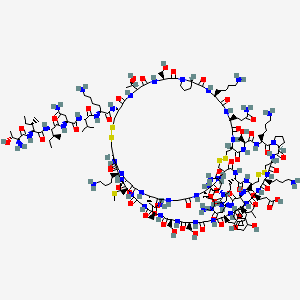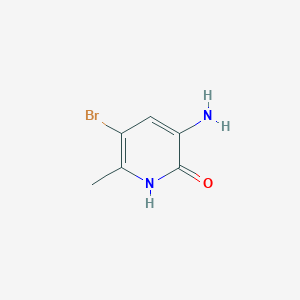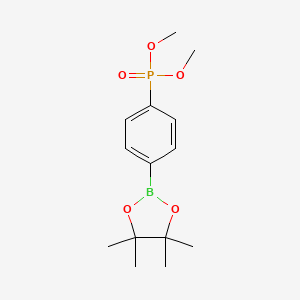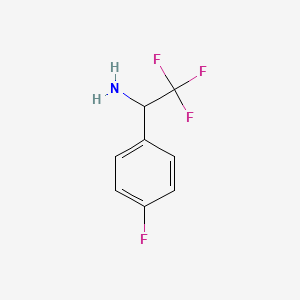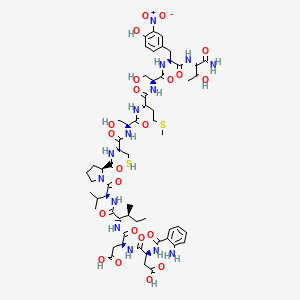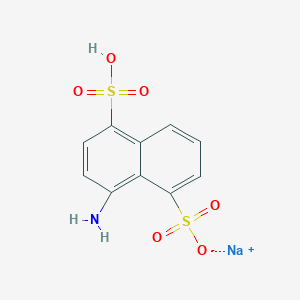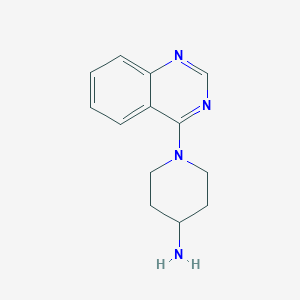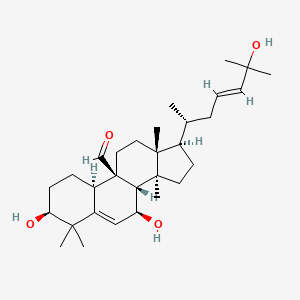
Cyclo(RGDfC)
Overview
Description
Cyclo(Arg-Gly-Asp-D-Phe-Cys), also known as Cyclo(RGDfC), is a cyclic peptide composed of the amino acids arginine, glycine, aspartic acid, D-phenylalanine, and cysteine. This compound is known for its high affinity to integrin receptors, particularly αvβ3 integrin, which plays a crucial role in cell adhesion and signaling. Cyclo(Arg-Gly-Asp-D-Phe-Cys) is widely used in scientific research, especially in studies related to cancer, stem cells, and tissue engineering .
Mechanism of Action
Target of Action
Cyclo(RGDfC), also known as 2-[5-Benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-8-(sulfanylmethyl)-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid, is a cyclic pentapeptide that primarily targets αvβ3 integrin receptors . These receptors are overexpressed on the actively proliferating endothelium of tumor tissues and are determinants on angiogenic endothelium . Integrins α1β1, α2β1, α5β1, α4β1, αvβ3, and αvβ5 have been shown to play an important role in regulating tumor angiogenesis .
Mode of Action
Cyclo(RGDfC) has a high affinity to αvβ3 integrin receptors and can disrupt cell integrin interactions . It has been used as a standard tumor angiogenesis targeting ligand . The compound’s interaction with its targets leads to the disruption of cell integrin interactions, which can inhibit pluripotent marker expression in embryonic stem cells (ESCs) and the tumorigenic potential of mESCs in vivo .
Biochemical Pathways
The primary biochemical pathway affected by Cyclo(RGDfC) is the integrin signaling pathway. By binding to αvβ3 integrin receptors, Cyclo(RGDfC) disrupts cell integrin interactions, which can lead to the inhibition of pluripotent marker expression in ESCs . This disruption can affect downstream effects such as cell adhesion, migration, and survival.
Result of Action
The primary result of Cyclo(RGDfC)'s action is the disruption of cell integrin interactions, which can inhibit pluripotent marker expression in ESCs and the tumorigenic potential of mESCs in vivo . This can lead to the inhibition of tumor growth and angiogenesis .
Action Environment
The action of Cyclo(RGDfC) can be influenced by various environmental factors. For instance, it has been used in the synthesis of unimolecular micelles and ligand-decorated nanogels for cancer cell-targeted drug delivery The effectiveness of these delivery systems can be influenced by factors such as pH, temperature, and the presence of other molecules in the environment
Biochemical Analysis
Biochemical Properties
Cyclo(RGDfC) plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It specifically binds to the αVβ3 integrin, a receptor involved in cell adhesion and signaling. This interaction disrupts integrin-mediated cell adhesion, which can inhibit tumor growth and metastasis . Additionally, Cyclo(RGDfC) has been used in the synthesis of ligand-decorated nanogels for targeted drug delivery, enhancing the specificity and efficacy of therapeutic agents .
Cellular Effects
Cyclo(RGDfC) exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, Cyclo(RGDfC) inhibits the expression of pluripotent markers in embryonic stem cells and reduces the tumorigenic potential of these cells in vivo . Moreover, it disrupts integrin interactions, leading to changes in cell adhesion, migration, and proliferation .
Molecular Mechanism
The molecular mechanism of Cyclo(RGDfC) involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Cyclo(RGDfC) binds to the αVβ3 integrin, blocking its interaction with extracellular matrix proteins and inhibiting downstream signaling pathways . This inhibition affects various cellular processes, including cell survival, proliferation, and migration. Additionally, Cyclo(RGDfC) has been shown to down-regulate the expression of transcription factors such as Oct4, Sox2, and Nanog in embryonic stem cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cyclo(RGDfC) change over time. The compound exhibits stability under specific storage conditions, with a shelf life of up to four years . Over time, Cyclo(RGDfC) can degrade, leading to a reduction in its efficacy. Long-term studies have shown that Cyclo(RGDfC) can have sustained effects on cellular function, including prolonged inhibition of tumor growth and metastasis .
Dosage Effects in Animal Models
The effects of Cyclo(RGDfC) vary with different dosages in animal models. At lower doses, Cyclo(RGDfC) effectively inhibits tumor growth and metastasis without causing significant toxicity . At higher doses, adverse effects such as cytotoxicity and organ damage have been observed . These findings highlight the importance of optimizing the dosage of Cyclo(RGDfC) to achieve therapeutic efficacy while minimizing potential side effects.
Metabolic Pathways
Cyclo(RGDfC) is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its activity. The compound is metabolized by enzymes such as proteases, which cleave the peptide bonds and modify its structure . These metabolic processes can affect the stability and efficacy of Cyclo(RGDfC), influencing its overall impact on cellular function and therapeutic potential .
Transport and Distribution
Cyclo(RGDfC) is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The compound can be internalized by cells via receptor-mediated endocytosis, facilitated by its binding to the αVβ3 integrin . Once inside the cells, Cyclo(RGDfC) can localize to specific compartments or organelles, where it exerts its effects on cellular processes .
Subcellular Localization
The subcellular localization of Cyclo(RGDfC) is critical for its activity and function. The compound contains targeting signals and post-translational modifications that direct it to specific cellular compartments, such as the cytoplasm or nucleus . This localization allows Cyclo(RGDfC) to interact with its target biomolecules and modulate cellular processes effectively .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclo(Arg-Gly-Asp-D-Phe-Cys) typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a resin, followed by the sequential addition of protected amino acids. The peptide chain is then cyclized through the formation of a disulfide bond between the cysteine residues. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of Cyclo(Arg-Gly-Asp-D-Phe-Cys) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and large-scale HPLC systems are employed to ensure high yield and purity. The use of advanced purification techniques and stringent quality control measures is essential to meet the standards required for research and therapeutic applications .
Chemical Reactions Analysis
Types of Reactions: Cyclo(Arg-Gly-Asp-D-Phe-Cys) primarily undergoes reactions involving its functional groups, such as oxidation, reduction, and substitution. The disulfide bond in the cyclic structure can be reduced to form free thiol groups, which can further react with various electrophiles .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine can be used to oxidize the thiol groups to form disulfide bonds.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can reduce disulfide bonds to free thiol groups.
Substitution: Thiol groups can react with maleimides or alkyl halides to form thioether bonds.
Major Products: The major products formed from these reactions include reduced or oxidized forms of the peptide, as well as various conjugates formed through substitution reactions .
Scientific Research Applications
Cyclo(Arg-Gly-Asp-D-Phe-Cys) has a wide range of applications in scientific research:
Cancer Research: It is used to study tumor cell adhesion, migration, and invasion.
Stem Cell Research: Cyclo(Arg-Gly-Asp-D-Phe-Cys) is used to investigate the role of integrins in stem cell differentiation and pluripotency.
Tissue Engineering: The compound is employed in the development of bioadhesive coatings and scaffolds to enhance cell attachment and proliferation on artificial surfaces.
Comparison with Similar Compounds
Cyclo(Arg-Gly-Asp-D-Phe-Val): This peptide contains valine instead of cysteine and is used to study integrin-mediated cell adhesion and signaling.
Uniqueness: Cyclo(Arg-Gly-Asp-D-Phe-Cys) is unique due to its high affinity for αvβ3 integrin and its ability to form a stable cyclic structure through a disulfide bond. This stability enhances its effectiveness in disrupting integrin interactions and makes it a valuable tool in various research applications .
Properties
IUPAC Name |
2-[5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-8-(sulfanylmethyl)-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N8O7S/c25-24(26)27-8-4-7-14-20(36)28-11-18(33)29-16(10-19(34)35)22(38)31-15(9-13-5-2-1-3-6-13)21(37)32-17(12-40)23(39)30-14/h1-3,5-6,14-17,40H,4,7-12H2,(H,28,36)(H,29,33)(H,30,39)(H,31,38)(H,32,37)(H,34,35)(H4,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNYJVAMZRBTOPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CS)CC2=CC=CC=C2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N8O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


